molecular formula C9H17NO4 B14660299 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate CAS No. 48065-25-4

2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate

Cat. No.: B14660299
CAS No.: 48065-25-4
M. Wt: 203.24 g/mol
InChI Key: BZFKLSPUVFZZFL-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate is an organic compound with the molecular formula C9H17NO4 and a molecular weight of 203.236 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate typically involves the reaction of 2-hydroxyethylamine with prop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, enhancing the permeability and facilitating the delivery of therapeutic agents. The hydroxyl and amino groups in the compound allow for hydrogen bonding and electrostatic interactions with target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate is unique due to its specific combination of hydroxyl and amino groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

48065-25-4

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C9H17NO4/c1-2-9(13)14-8-5-10(3-6-11)4-7-12/h2,11-12H,1,3-8H2

InChI Key

BZFKLSPUVFZZFL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCN(CCO)CCO

Origin of Product

United States

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